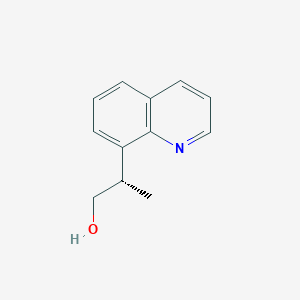

(2S)-2-Quinolin-8-ylpropan-1-ol

Description

(2S)-2-Quinolin-8-ylpropan-1-ol is a chiral quinoline derivative characterized by a propanol substituent at the 8-position of the quinoline ring, with a specific (2S)-stereochemical configuration. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Synthetically, such compounds are often derived from 8-hydroxyquinoline, a scaffold modified via nucleophilic substitution or esterification reactions .

Properties

IUPAC Name |

(2S)-2-quinolin-8-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(8-14)11-6-2-4-10-5-3-7-13-12(10)11/h2-7,9,14H,8H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKVPTKOJPVZKL-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Quinolin-8-ylpropan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with quinoline, which undergoes a series of functional group transformations.

Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is reacted with quinoline to introduce the propanol moiety.

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (2S) enantiomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions followed by chromatographic separation techniques to ensure the purity and enantiomeric excess of the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline-8-carboxylic acid derivatives.

Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at various positions on the quinoline ring, leading to a variety of substituted quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products:

Oxidation: Quinoline-8-carboxylic acid derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

(2S)-2-Quinolin-8-ylpropan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Quinolin-8-ylpropan-1-ol involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Physicochemical Properties

- Hydrophilicity: The propanol group in (2S)-2-Quinolin-8-ylpropan-1-ol enhances water solubility compared to ethyl ester derivatives like Ethyl 2-(quinolin-8-yloxy) acetate, which is more lipophilic.

Analytical and Computational Insights

- Crystallography: Tools like SHELXL are critical for resolving stereochemistry and crystal packing. For example, SHELX programs enable precise refinement of hydrogen-bonding networks, which may differ between this compound and its analogs .

- Computational Modeling: Density functional theory (DFT) methods, such as those described by Lee, Yang, and Parr, could predict electron density distributions and correlate energy profiles, aiding in reactivity comparisons between quinoline derivatives .

Q & A

Q. What are the key considerations for synthesizing (2S)-2-Quinolin-8-ylpropan-1-ol?

Synthesis typically involves epoxide ring-opening reactions or nucleophilic substitutions. For example, sodium-mediated reactions in polar solvents (e.g., ethanol) at 70–75°C can yield enantiomerically enriched products. Purification via recrystallization (e.g., ethyl acetate) and characterization by 1H/13C NMR and LC-MS are critical. Key spectral markers include:

- A singlet at δ ~1.73 ppm for methyl groups on quaternary carbons.

- Broad -OH proton signals at δ ~3.50 ppm.

- Ethoxy group protons (δ ~1.21–3.60 ppm) in alkyl chains .

Table 1 : Representative spectral data for quinoline derivatives (adapted from ):

| Signal Type | δ (ppm) | Assignment |

|---|---|---|

| 1H NMR (methyl) | 1.73 | CH3 on quaternary C |

| 1H NMR (-OH) | 3.50 | Hydroxyl proton |

| 13C NMR (quaternary) | 74.8 | Quaternary carbon |

Q. How can researchers confirm the enantiomeric purity of this compound?

Chiral HPLC or polarimetry are standard methods. For advanced validation, X-ray crystallography using programs like SHELXL (with recent refinements for accuracy) can resolve absolute configurations. For example, Cahn-Ingold-Prelog priority rules applied to crystal structures distinguish (S) vs. (R) configurations .

Q. What purification methods are effective for isolating this compound?

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients.

- Recrystallization : Ethyl acetate or methanol/water mixtures yield high-purity crystals.

- Distillation : For low-molecular-weight intermediates, fractional distillation under reduced pressure minimizes decomposition .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound derivatives?

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:

Q. What methodologies optimize reaction yields for quinoline-based alcohols under varying conditions?

A factorial design approach can test variables:

- Solvent polarity : Higher polarity (e.g., DMF) improves solubility but may increase side reactions.

- Catalysts : Lewis acids (e.g., InCl3) enhance regioselectivity in cyclization steps .

- Temperature : 70–75°C maximizes epoxide ring-opening efficiency .

Table 2 : Yield optimization matrix (example):

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | None | 70 | 65 |

| DMF | InCl3 | 75 | 82 |

Q. How do researchers evaluate the biological activity of this compound derivatives?

Q. What advanced techniques characterize stereochemical stability under physiological conditions?

Q. How are computational methods integrated into the design of quinoline derivatives?

Q. What strategies mitigate batch-to-batch variability in enantioselective synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.